molecular formula C8H22O7 B1602429 Glycerol ethoxylate-co-propoxylate triol CAS No. 51258-15-2

Glycerol ethoxylate-co-propoxylate triol

Cat. No.: B1602429
CAS No.: 51258-15-2
M. Wt: 230.26 g/mol
InChI Key: ZTVLGYSTCFTIBJ-UHFFFAOYSA-N
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Description

Glycerol ethoxylate-co-propoxylate triol is a versatile chemical compound with the molecular formula HO(C3H6O)x(CH2CH2O)yCH[CH2(OCH2CH2)y(OC3H6)xOH]2. It is known for its low viscosity and is commonly used as a cross-linker in various industrial applications, including as a UV curable binder for polyurethane acrylate .

Mechanism of Action

Target of Action

Glycerol Ethoxylate-co-Propoxylate Triol primarily targets polyurethane acrylate . Polyurethane acrylate is a type of polymer that is widely used in various industries due to its excellent mechanical properties and versatility.

Mode of Action

The compound acts as a cross-linker for polyurethane acrylate . Cross-linking is a process where polymer chains are linked together, enhancing the mechanical properties and stability of the material. The compound’s low viscosity makes it particularly useful in the preparation of inks for ink-jet printing .

Result of Action

The primary result of this compound’s action is the enhancement of the mechanical properties and stability of polyurethane acrylate . This is achieved through the process of cross-linking, which links polymer chains together.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the UV curing process, which is often used in the drying of inks, can affect the cross-linking process . Additionally, factors such as temperature and humidity may also impact the compound’s performance.

Biochemical Analysis

Biochemical Properties

It is known to be a cross-linker that can be used as a UV curable binder for polyurethane acrylate This suggests that it may interact with certain enzymes, proteins, and other biomolecules in the process of cross-linking and curing

Cellular Effects

Given its role as a UV curable binder for polyurethane acrylate , it may influence cell function in ways related to this role

Molecular Mechanism

As a UV curable binder for polyurethane acrylate , it likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol ethoxylate-co-propoxylate triol is synthesized through the sequential addition of ethylene oxide and propylene oxide to glycerol. The reaction typically involves the use of a catalyst, such as potassium hydroxide, to facilitate the polymerization process. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired molecular weight and distribution of the ethoxylate and propoxylate units .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product to remove any unreacted monomers and by-products. The purified product is then packaged and stored under appropriate conditions to maintain its stability and quality .

Chemical Reactions Analysis

Types of Reactions

Glycerol ethoxylate-co-propoxylate triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycerol ethoxylate-co-propoxylate triol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycerol ethoxylate-co-propoxylate triol is unique due to its combination of ethoxylate and propoxylate units, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring low viscosity and effective cross-linking capabilities .

Properties

IUPAC Name

ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;4-2-1-3-5;3-1-2-4/h3-6H,1-2H2;4-5H,1-3H2;3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVLGYSTCFTIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CO.C(CO)O.C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583666
Record name ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51258-15-2
Record name ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycerol ethoxylate-co-propoxylate triol
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